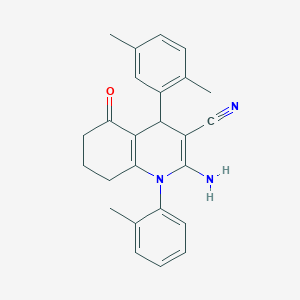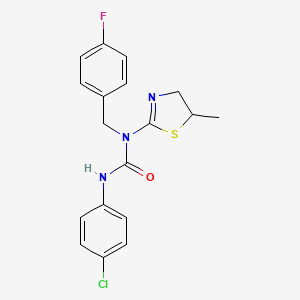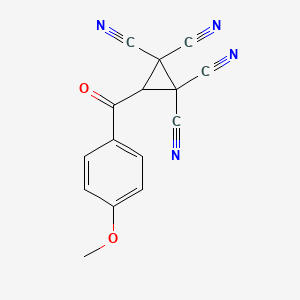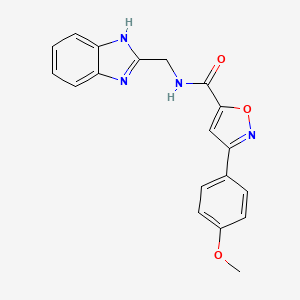![molecular formula C19H13BrN6 B11057426 3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11057426.png)
3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-BROMOPHENYL)-1,2-DICYANO-2-[2,2-DICYANO-1-(ISOPROPYLAMINO)VINYL]CYCLOPROPYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a bromophenyl group
Preparation Methods
The synthesis of 3-(3-BROMOPHENYL)-1,2-DICYANO-2-[2,2-DICYANO-1-(ISOPROPYLAMINO)VINYL]CYCLOPROPYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
3-(3-BROMOPHENYL)-1,2-DICYANO-2-[2,2-DICYANO-1-(ISOPROPYLAMINO)VINYL]CYCLOPROPYL CYANIDE has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The cyano groups and the bromophenyl moiety play crucial roles in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3-BROMOPHENYL)-1,2-DICYANO-2-[2,2-DICYANO-1-(ISOPROPYLAMINO)VINYL]CYCLOPROPYL CYANIDE is unique due to its multiple cyano groups and the presence of a bromophenyl group. Similar compounds include:
3,3′-dicyano-2,2′-bithiophene: Known for its semiconducting properties.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Used in various organic synthesis applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H13BrN6 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H13BrN6/c1-12(2)26-17(14(7-21)8-22)19(11-25)16(18(19,9-23)10-24)13-4-3-5-15(20)6-13/h3-6,12,16,26H,1-2H3 |
InChI Key |
JHTOBOLMISIACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=C(C#N)C#N)C1(C(C1(C#N)C#N)C2=CC(=CC=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057359.png)

![Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11057369.png)
![3-{4-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11057372.png)
![Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057377.png)
![4-(2-chloro-4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11057382.png)

![Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-](/img/structure/B11057392.png)


![3-(3-fluorophenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057406.png)

![Ethyl 7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057418.png)
